N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide

Description

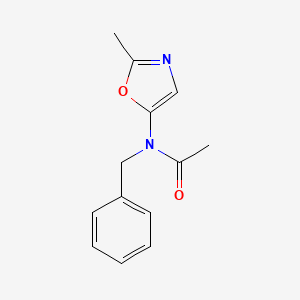

N-Benzyl-N-(2-methyloxazol-5-yl)acetamide is a chemical compound with the molecular formula C13H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzyl group, a methyloxazole ring, and an acetamide moiety, which contribute to its unique chemical properties.

Properties

CAS No. |

87783-90-2 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N-benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C13H14N2O2/c1-10-14-8-13(17-10)15(11(2)16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 |

InChI Key |

XCDQYUIHMXCNSS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)N(CC2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(2-methyloxazol-5-yl)acetamide typically involves the reaction of 2-methyloxazole with benzylamine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of N-Benzyl-N-(2-methyloxazol-5-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-N-(2-methyloxazol-5-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

Substitution: The benzyl and methyloxazole groups can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-(2-methyloxazol-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

- N-Benzyl-N-(4-benzyl-2-methyloxazol-5-yl)acetamide

- 4-(2-Methyloxazol-4-yl)benzenesulfonamide

Comparison: N-Benzyl-N-(2-methyloxazol-5-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzyl group and a 2-methyl-1,3-oxazole moiety, which are known to influence its interaction with biological targets. The oxazole ring contributes to the compound's ability to mimic nucleobases, enhancing its potential for biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related oxazole derivatives. For instance, compounds with similar structures have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and various fungal pathogens like Candida albicans. The minimal inhibitory concentrations (MIC) for these compounds typically range from 4.69 to 22.9 µM against B. subtilis and 16.69 to 78.23 µM against C. albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Target Organism | MIC (µM) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| Related Compound A | Candida albicans | 16.69 |

| Related Compound B | Escherichia coli | TBD |

Anticancer Activity

The anticancer potential of N-benzylacetamides has been documented, with studies showing that derivatives can induce apoptosis in various cancer cell lines. For example, related compounds have demonstrated cytotoxic effects with IC50 values in the nanomolar range against colon cancer (HCT116) and leukemia (HL60) cell lines . The mechanism often involves the downregulation of key signaling pathways associated with cell survival and proliferation.

Case Study: KIM-161

A notable case study involves KIM-161, a phenylacetamide derivative that exhibited significant cytotoxicity against HL60 cells with an IC50 value of approximately 362 nM. Mechanistic studies revealed that KIM-161 activates caspase-3, a marker for apoptosis, indicating that similar compounds might share this mechanism .

Anti-inflammatory Activity

Compounds containing oxazole rings are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . This suggests potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the oxazole ring or the benzyl group can significantly affect potency and selectivity against specific biological targets. For example, substituents that enhance electron density on the aromatic ring have been shown to improve antimicrobial efficacy .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased activity against bacteria |

| Electron-withdrawing groups | Decreased activity |

Q & A

Q. What are the common synthetic routes for preparing N-Benzyl-N-(2-methyl-1,3-oxazol-5-yl)acetamide?

A widely used method involves nucleophilic substitution or cyclization reactions. For instance, oxazole derivatives can be synthesized by refluxing precursors like 2-methyl-1,3-oxazol-5-amine with benzyl halides in the presence of a base (e.g., triethylamine). Acetamide formation may follow via acylation using chloroacetyl chloride under controlled conditions . Reaction monitoring via TLC and purification by recrystallization (e.g., using pet-ether) are critical steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic techniques are essential:

Q. What solvent systems are optimal for solubility studies of this compound?

Polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (CHCl₃) are preferred due to the compound’s hydrophobic benzyl and oxazole groups. Solubility can be experimentally determined via gravimetric analysis or UV-Vis spectroscopy in incremental solvent ratios .

Q. How should researchers address stability issues during storage?

Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation. Stability can be assessed via periodic HPLC analysis over 6–12 months .

Q. What safety protocols are critical for handling this compound?

- Use PPE (gloves, lab coat, goggles).

- Avoid inhalation (S22) and skin contact (S24/25).

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Q. How can reaction yields be improved in large-scale synthesis?

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.